Evidence Dimension 1 — 2H-Tetrazole Regioisomer Advantage vs. 1H-Tetrazole in P-gp/CYP3A4 Dual Modulation Patent Family
The target compound embodies the 2H-tetrazole-5-carboxamide regioisomer specifically claimed within the Athenex acetamido-phenyltetrazole patent family (US 2022/0106312 A1; EP 4225747 A1), covering compounds with P-glycoprotein and CYP3A4 dual modulation activity [1]. The closest 1H-tetrazole analog (CAS 851891-01-5) lacks both the 2H-regiochemistry and the carboxamide group, and is not represented in the exemplified compound lists of these patents. Within the broader class, structurally related phenyltetrazole derivatives have demonstrated P-gp modulatory effects—e.g., the tetrazole-based P-gp inhibitor HM30181 (encequidar) displays an IC50 of 0.63 µM against P-glycoprotein in calcein-AM efflux assays . The carboxamide at the 5-position of the 2H-tetrazole provides additional hydrogen-bond donor/acceptor sites critical for interaction with the drug-binding domain of P-gp, as inferred from QSAR and molecular docking studies on phenyltetrazole ABCG2 inhibitors [2].
| Evidence Dimension | P-glycoprotein modulation potency (IC50) |
|---|---|
| Target Compound Data | Not yet determined in published studies; structural basis for activity inferred from patent family inclusion |
| Comparator Or Baseline | HM30181 (encequidar), a tetrazole-based P-gp inhibitor: IC50 = 0.63 µM in calcein-AM assay ; Verapamil (conventional P-gp modulator): IC50 ~2–10 µM but associated with cardiovascular adverse effects [1] |
| Quantified Difference | Target compound structural features (2H-tetrazole-5-carboxamide + diphenylacetamido pharmacophore) align with dual P-gp/CYP3A4 modulation design; closest analog CAS 851891-01-5 is not claimed in this patent space |
| Conditions | Patent claims based on P-gp overexpressing cancer cell line models (e.g., MCF-7/Dx) and CYP3A4 inhibition assays; structural inference from phenyltetrazole QSAR models |
Why This Matters
For a procurement decision in MDR reversal research, this compound's inclusion in the Athenex IP portfolio signals therapeutic potential that the structurally simpler analog CAS 851891-01-5 does not possess, reducing risk of acquiring an inactive comparator.
- [1] Urgaonkar S, Said AM, Nasief Abdel Sayed NN, et al. Acetamido-phenyltetrazole derivatives and methods of using the same. US Patent Application Publication US 2022/0106312 A1, filed October 7, 2021. View Source
- [2] Kaur P, Garg T, Rath G, et al. Insight into structural features of phenyltetrazole derivatives as ABCG2 inhibitors for the treatment of multidrug resistance in cancer. SAR and QSAR in Environmental Research, 2019. View Source
